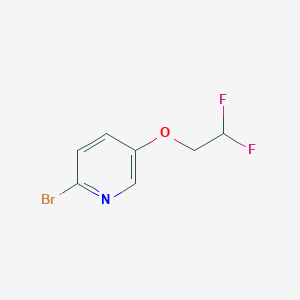

2-Bromo-5-(2,2-difluoroethoxy)pyridine

Description

2-Bromo-5-(2,2-difluoroethoxy)pyridine is a brominated pyridine derivative featuring a 2,2-difluoroethoxy substituent at the 5-position and a bromine atom at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by the bromine and fluorine atoms, which influence reactivity and binding properties. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous pyridine derivatives .

Properties

IUPAC Name |

2-bromo-5-(2,2-difluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-6-2-1-5(3-11-6)12-4-7(9)10/h1-3,7H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZNWIXQHXCNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,2-difluoroethoxy)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-bromo-5-hydroxypyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2-difluoroethoxy)pyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to form carbon-carbon bonds by reacting with boronic acids.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-5-(2,2-difluoroethoxy)pyridine.

Scientific Research Applications

2-Bromo-5-(2,2-difluoroethoxy)pyridine has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry:

Materials Science: Can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2-difluoroethoxy)pyridine in chemical reactions typically involves the activation of the bromine atom or the difluoroethoxy group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Bromo-5-(2,2-difluoroethoxy)pyridine, enabling comparative analysis of their properties and applications:

2-Bromo-5-(trifluoromethoxy)pyridine (CAS 888327-36-4)

- Structural Difference : Replaces the 2,2-difluoroethoxy group with a trifluoromethoxy (-OCF₃) group.

- Impact : The trifluoromethoxy group is more electron-withdrawing than difluoroethoxy, leading to enhanced metabolic stability but reduced solubility in polar solvents .

- Applications : Widely used in Suzuki-Miyaura cross-coupling reactions due to its reactivity with boronic acids .

5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7)

- Structural Difference : Differs in the substitution pattern (difluoromethoxy at the 2-position vs. 5-position).

- Impact : Positional isomerism affects electronic distribution; the 2-substituted derivative exhibits lower steric hindrance, favoring nucleophilic aromatic substitution .

5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7)

- Structural Difference : Replaces the difluoroethoxy group with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group.

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 214360-62-0)

- Structural Difference : Substitutes the difluoroethoxy group with a boronate ester.

- Impact : The boronate ester enables direct participation in cross-coupling reactions, bypassing the need for additional catalysts .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Melting Point (°C) | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | Not provided | C₇H₆BrF₂NO | 2-Br, 5-OCH₂CF₂ | N/A | Moderate electrophilicity; SNAr-prone |

| 2-Bromo-5-(trifluoromethoxy)pyridine | 888327-36-4 | C₆H₃BrF₃NO | 2-Br, 5-OCF₃ | N/A | High stability in acidic conditions |

| 5-Bromo-2-(difluoromethoxy)pyridine | 899452-26-7 | C₆H₄BrF₂NO | 2-OCHF₂, 5-Br | N/A | Enhanced solubility in organic solvents |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | 76041-79-7 | C₆H₃BrF₃NO | 2-OH, 3-CF₃, 5-Br | N/A | High hydrogen-bonding capacity |

Key Research Findings

- Synthetic Utility : 2-Bromo-5-(trifluoromethoxy)pyridine demonstrates higher yields in cross-coupling reactions than its difluoroethoxy counterpart, likely due to stronger electron-withdrawing effects .

- Biological Relevance : Compounds with trifluoromethyl or difluoroethoxy groups show improved blood-brain barrier penetration compared to hydroxylated analogs, making them candidates for CNS-targeted drugs .

Biological Activity

2-Bromo-5-(2,2-difluoroethoxy)pyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, featuring both bromine and difluoroethoxy substituents, suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHBrFNO

- CAS Number : [insert CAS number]

- SMILES Notation : C1=CC(=NC=C1OCCF)Br

The presence of the bromine atom and the difluoroethoxy group can influence the compound's lipophilicity and reactivity, potentially enhancing its biological activity.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The halogen atoms can alter the compound's binding affinity to enzymes or receptors, impacting various biochemical pathways. Research indicates that halogenated compounds often exhibit modified pharmacokinetic properties, which can enhance their therapeutic efficacy.

Antimicrobial Activity

Research has indicated that halogenated pyridines possess antimicrobial properties. A study conducted on similar compounds showed significant antibacterial activity against various strains of bacteria, suggesting that this compound could exhibit similar effects. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

-

Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several halogenated pyridines. Results indicated that compounds with bromine substitutions had enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts.

Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli This compound 16 32 Control (non-halogenated) 64 >128 -

Anticancer Activity : In a study evaluating the cytotoxic effects of various pyridine derivatives on human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 40

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.